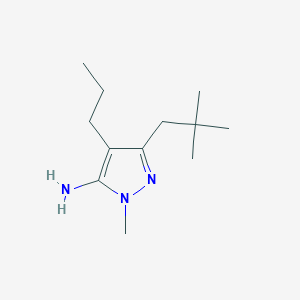

1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine

描述

1-Methyl-3-neopentyl-4-propyl-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a methyl group at position 1, a bulky neopentyl (2,2-dimethylpropyl) group at position 3, and a propyl chain at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and chemical properties, including applications as enzyme inhibitors, agrochemicals, and ligands in coordination chemistry . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

属性

分子式 |

C12H23N3 |

|---|---|

分子量 |

209.33 g/mol |

IUPAC 名称 |

5-(2,2-dimethylpropyl)-2-methyl-4-propylpyrazol-3-amine |

InChI |

InChI=1S/C12H23N3/c1-6-7-9-10(8-12(2,3)4)14-15(5)11(9)13/h6-8,13H2,1-5H3 |

InChI 键 |

XEECXPJGTWZVSS-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=C(N(N=C1CC(C)(C)C)C)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with neopentylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted pyrazole derivatives.

科学研究应用

1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

作用机制

The mechanism of action of 1-Methyl-3-neopentyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .

相似化合物的比较

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Substitutional Differences

The table below highlights key structural variations between 1-Methyl-3-neopentyl-4-propyl-1H-pyrazol-5-amine and selected analogs:

Key Observations:

- Steric Effects : The neopentyl group in the target compound introduces significant steric bulk compared to the smaller methyl or aromatic substituents in analogs . This may reduce molecular flexibility and influence binding affinity in biological systems.

- Functional Groups: MK13 incorporates a urea moiety, enabling hydrogen bonding interactions absent in the primary amine of the target compound.

Physicochemical and Pharmacological Implications

- In contrast, the methoxy groups in compound 31 improve polarity, balancing bioavailability .

- Synthetic Accessibility : Compound 31 is synthesized via condensation of p-anisaldehyde with hydrazine derivatives, a common route for pyrazole amines . The target compound’s synthesis would require specialized reagents to incorporate the neopentyl group, which may explain its discontinued commercial status .

- Biological Activity : Urea-containing analogs like MK13 demonstrate enhanced binding to enzymes (e.g., kinases) due to hydrogen-bonding capabilities, whereas the primary amine in the target compound may limit such interactions unless protonated .

Crystallographic and Analytical Considerations

Structural characterization of pyrazole derivatives often relies on X-ray crystallography using programs like SHELXL and SHELXS . For instance:

- SHELXL enables precise refinement of anisotropic displacement parameters, critical for resolving steric clashes in bulky compounds like 1-Methyl-3-neopentyl-4-propyl-1H-pyrazol-5-amine .

- WinGX and ORTEP are used to visualize molecular geometry and packing, which would highlight differences in crystal packing between the target compound and less bulky analogs .

生物活性

1-Methyl-3-neopentyl-4-propyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of compounds known for their diverse biological effects, including anti-inflammatory, antimicrobial, and antimalarial properties. The unique structural features of this compound, particularly the neopentyl and propyl groups, may influence its biological activity and pharmacokinetics.

The mechanism of action for 1-Methyl-3-neopentyl-4-propyl-1H-pyrazol-5-amine primarily involves its interaction with specific molecular targets within biological systems. Pyrazole derivatives are known to inhibit various enzymes and modulate receptor activities, leading to significant biochemical effects.

Target Pathways

1-Methyl-3-neopentyl-4-propyl-1H-pyrazol-5-amine has shown effectiveness against pathogens such as Leishmania aethiopica and Plasmodium berghei. The compound disrupts critical biochemical pathways necessary for the survival and replication of these parasites, thereby inhibiting their growth and preventing disease progression .

Biological Activities

The biological activities of 1-Methyl-3-neopentyl-4-propyl-1H-pyrazol-5-amine can be summarized as follows:

Case Studies

Several studies have evaluated the efficacy of pyrazole derivatives, including 1-Methyl-3-neopentyl-4-propyl-1H-pyrazol-5-amine, in various biological contexts:

- Antimalarial Activity : A study demonstrated that pyrazole derivatives could significantly inhibit the growth of Plasmodium species in vitro. The effectiveness was attributed to the compound's ability to interfere with essential metabolic pathways in the parasites .

- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 1-Methyl-3-neopentyl-4-propyl-1H-pyrazol-5-amine may also possess similar properties .

- Antimicrobial Properties : In a comparative study involving various pyrazole derivatives, 1-Methyl-3-neopentyl-4-propyl exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .

Pharmacokinetics

The pharmacokinetic profile of 1-Methyl-3-neopentyl-4-propyl-1H-pyrazol-5-amine suggests good bioavailability, which is crucial for its therapeutic application. Factors influencing its pharmacokinetics include:

- Absorption : The presence of lipophilic groups (neopentyl and propyl) may enhance membrane permeability.

- Metabolism : Pyrazole derivatives are often metabolized by liver enzymes; understanding the metabolic pathways is essential for predicting drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。